
Methyl 1-chloro-2,7-naphthyridine-3-carboxylate
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Overview
Description
Methyl 1-chloro-2,7-naphthyridine-3-carboxylate is an organic compound belonging to the class of naphthyridines. These are heterocyclic aromatic compounds containing nitrogen atoms in a six-membered ring fused with a pyridine ring. The compound has a molecular weight of 222.63 g/mol and is known for its diverse applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-chloro-2,7-naphthyridine-3-carboxylate typically involves the reaction of 2-chloro-3-cyanopyridine with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group is replaced by a carboxylate group, followed by cyclization to form the naphthyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-chloro-2,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide, ammonia, and thiourea.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Amine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-chloro-2,7-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of naphthyridine-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 1-chloro-2,7-naphthyridine-3-carboxylate involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific biological context and the derivatives of the compound used .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-1,7-naphthyridine-3-carboxylate: Similar structure but different positional isomer.
1,8-Naphthyridine derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
1,5-Naphthyridine derivatives: Used in the synthesis of metal complexes and studied for their biological activities.
Uniqueness
Methyl 1-chloro-2,7-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 1-chloro-2,7-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
This compound possesses the molecular formula C10H8ClN2O2 and a molecular weight of approximately 222.63 g/mol. The structure features a naphthyridine core with a chlorine atom and a carboxylate group at specific positions, which contributes to its reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Nucleophilic Substitution : The chlorine atom can be substituted with various nucleophiles, allowing for the creation of diverse derivatives.
- Oxidation and Reduction Reactions : These reactions enable the formation of naphthyridine oxides and amine derivatives, respectively.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Some derivatives show MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.
- Biofilm Inhibition : The compound has shown significant potential in inhibiting biofilm formation, outperforming traditional antibiotics like ciprofloxacin in certain assays .
Anticancer Activity
The compound's anticancer properties are attributed to its ability to interact with DNA and proteins, disrupting normal cellular functions. Mechanisms include:
- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.
- Inhibition of Key Enzymes : Compounds derived from this compound have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase .
Case Studies
-
Antimicrobial Evaluation :
- A study evaluated various derivatives of naphthyridine for their antimicrobial properties, highlighting the superior activity of specific compounds against resistant strains. The results indicated that some derivatives not only inhibited bacterial growth but also displayed synergistic effects when combined with other antibiotics .
- Anticancer Research :
The biological activity of this compound is primarily mediated through its interaction with molecular targets such as:
- DNA Binding : The compound can intercalate into DNA strands, leading to disruption in replication and transcription processes.
- Protein Interaction : By binding to proteins involved in cellular signaling pathways, it can alter their function and trigger apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare methyl 1-chloro-2,7-naphthyridine-3-carboxylate?
this compound is typically synthesized via nucleophilic substitution or ring-expansion reactions. For example, derivatives of 2,7-naphthyridine can be synthesized by reacting pyrrolo[3,4-c]pyridine precursors (e.g., 2-methoxycarbonylmethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione) under basic conditions (e.g., MeONa/MeOH at 100°C), leading to ring expansion and subsequent functionalization . Substitution reactions with chlorinating agents (e.g., POCl₃ or PCl₅) are often used to introduce the chloro group at the 1-position. Reaction optimization should focus on temperature control (<100°C) and stoichiometric ratios to minimize side products like hydrolysis intermediates .
Q. How can the molecular structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (for refinement) and ORTEP (for visualization) are widely used to analyze anisotropic displacement parameters and validate bond lengths/angles . For non-crystalline samples, high-resolution NMR (¹H/¹³C) and LC-MS are employed. The methyl ester group typically appears as a singlet at ~3.9 ppm in ¹H NMR, while the chloro substituent affects aromatic proton splitting patterns in the naphthyridine core .
Q. What precautions are necessary for handling and storing this compound?
Due to its potential hydrolytic sensitivity, the compound should be stored under inert atmospheres (argon or nitrogen) at room temperature. Avoid exposure to moisture or strong bases, which may cleave the ester group. Use anhydrous solvents (e.g., dried DCM or THF) during reactions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound derivatives in drug discovery?
Systematic SAR studies involve modifying substituents at the 1-chloro, 3-carboxylate, and 7-positions. For example:
- Replacing the chloro group with fluorinated or alkyl chains alters electronic properties and bioavailability.
- Ester-to-amide conversion (via hydrolysis) enhances polarity, impacting membrane permeability .
Biological assays (e.g., enzyme inhibition or cell viability tests) should correlate structural changes with activity. Computational docking (e.g., using AutoDock Vina) can predict binding affinities to targets like DNA topoisomerases or kinase domains .
Q. How can contradictions in crystallographic data (e.g., anisotropic displacement anomalies) be resolved?
Discrepancies in displacement parameters or bond lengths may arise from crystal twinning or disorder. Use cross-validation tools:
- Compare refinement results across multiple software (SHELXL vs. OLEX2).
- Apply the RIGU (Rigid-Body Restraints) method in SHELXL to model disordered regions.
- Validate hydrogen-bonding networks using Mercury (CCDC) to ensure geometric plausibility .
Q. What in vitro models are suitable for assessing the compound’s toxicity profile?
- Hepatotoxicity : Use primary hepatocytes or HepG2 cells, monitoring ATP depletion and CYP450 inhibition.
- Genotoxicity : Ames tests (bacterial reverse mutation assay) or Comet assays (DNA strand breaks in mammalian cells).
- Reference toxicological databases (e.g., EPA’s ToxCast) for structural analogs like naphthalene derivatives to predict endpoints .
Q. What mechanistic insights exist for the hydrolysis of the methyl ester group under physiological conditions?
Kinetic studies in buffer solutions (pH 7.4, 37°C) reveal pseudo-first-order hydrolysis kinetics. The reaction proceeds via nucleophilic attack by water or hydroxide ions, forming the carboxylic acid derivative. Use LC-MS to track hydrolysis intermediates and DFT calculations (e.g., Gaussian) to model transition states. Steric hindrance from the naphthyridine ring slows hydrolysis compared to simpler esters .
Q. How can regioselectivity challenges in substitution reactions at the 1-position be addressed?
- Directing groups : Introduce temporary protecting groups (e.g., Boc) at the 3-carboxylate to steer electrophilic substitution.
- Catalytic systems : Use Pd-catalyzed C-H activation for late-stage functionalization, leveraging the electron-deficient naphthyridine core.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance chloride displacement efficiency .
Q. Methodological Tools and Resources
Properties
IUPAC Name |
methyl 1-chloro-2,7-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)8-4-6-2-3-12-5-7(6)9(11)13-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTLYZXPSWAJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C=NC=CC2=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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